Benzene, 2-methyl-1-(methylsulfonyl)-3-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 2-methyl-1-(methylsulfonyl)-3-nitro-: is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group, a methylsulfonyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2-methyl-1-(methylsulfonyl)-3-nitro- typically involves multiple steps. One common method includes the nitration of 2-methyl-1-(methylsulfonyl)benzene, which can be achieved by treating the compound with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions usually require controlled temperatures to ensure the selective nitration at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Benzene, 2-methyl-1-(methylsulfonyl)-3-nitro- undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), acidic conditions.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).
Substitution: Alkyl halides, aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Alkylated benzene derivatives.
Scientific Research Applications
Chemistry: In chemistry, Benzene, 2-methyl-1-(methylsulfonyl)-3-nitro- is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable starting material for various synthetic pathways.
Biology: In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties. The nitro group, in particular, is known for its role in bioactive compounds.
Medicine: In medicine, compounds with similar structures are often investigated for their pharmacological properties. The presence of the nitro and sulfonyl groups can influence the compound’s interaction with biological targets, making it a candidate for drug development.
Industry: Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of Benzene, 2-methyl-1-(methylsulfonyl)-3-nitro- depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the catalyst. The molecular targets and pathways involved would vary based on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Benzene, 2-methyl-1-(methylsulfonyl)-: This compound lacks the nitro group but shares the methyl and methylsulfonyl substituents.
Benzene, 2-methyl-1-(methylsulfonyl)-4-nitro-: This compound has a similar structure but with the nitro group in a different position.
Benzene, 2-methyl-1-(methylsulfonyl)-3-chloro-: This compound has a chlorine atom instead of a nitro group.
Uniqueness: Benzene, 2-methyl-1-(methylsulfonyl)-3-nitro- is unique due to the specific arrangement of its substituents, which can influence its reactivity and the types of reactions it can undergo. The presence of both the nitro and methylsulfonyl groups provides a combination of electron-withdrawing and electron-donating effects, making it a versatile compound for various chemical transformations.
Properties
CAS No. |
90764-86-6 |
---|---|
Molecular Formula |
C8H9NO4S |
Molecular Weight |
215.23 g/mol |
IUPAC Name |
2-methyl-1-methylsulfonyl-3-nitrobenzene |
InChI |
InChI=1S/C8H9NO4S/c1-6-7(9(10)11)4-3-5-8(6)14(2,12)13/h3-5H,1-2H3 |
InChI Key |
APAOXUFKDAKBPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1S(=O)(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.